molecular formula C34H35N5O4 B606706 c[L-Phe-D-pro-L-Phe-L-trp] CAS No. 210236-47-8

c[L-Phe-D-pro-L-Phe-L-trp]

Cat. No. B606706
M. Wt: 577.685
InChI Key: GIZJWWQFOGQPRY-GCXHJFECSA-N
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Description

The compound “c[L-Phe-D-pro-L-Phe-L-trp]” is a macrocyclic tetrapeptide . It’s a stereoisomer of CJ-15,208, which is known to exhibit different opioid activity profiles in vivo . The influence of the Phe residues’ stereochemistry on the peptides’ opioid activity has been evaluated .


Synthesis Analysis

The synthesis of these stereoisomers was achieved by a combination of solid-phase peptide synthesis and cyclization in solution . The analogs were evaluated in vitro for opioid receptor affinity in radioligand competition binding assays .


Molecular Structure Analysis

The molecular structure of “c[L-Phe-D-pro-L-Phe-L-trp]” is a macrocyclic tetrapeptide . The influence of the Phe residues’ stereochemistry on the peptides’ opioid activity has been evaluated .


Chemical Reactions Analysis

The chemical reactions of “c[L-Phe-D-pro-L-Phe-L-trp]” involve its interaction with opioid receptors . The analogs were evaluated in vitro for opioid receptor affinity in radioligand competition binding assays .

Scientific Research Applications

Opioid Receptor Antagonism and Analgesic Properties

The tetrapeptide c[L-Phe-D-pro-L-Phe-L-trp] and its derivatives exhibit potent opioid receptor antagonism, particularly targeting kappa and mu opioid receptors. This property is significant for developing new analgesics and treatments for opioid addiction. For instance, specific diastereomers of this cyclic tetrapeptide have been identified as dual kappa/mu opioid receptor antagonists devoid of delta opioid receptor affinity. The presence of a D-tryptophan residue significantly enhances the compound's potency at both kappa and mu receptors, underscoring the critical role of stereochemistry in its activity (Dolle et al., 2009).

Antimicrobial and Bioactive Properties

In addition to its potential in treating opioid addiction and pain, c[L-Phe-D-pro-L-Phe-L-trp] and related compounds have been explored for antimicrobial applications. Nanocomposites incorporating amino acids like L-phenylalanine and L-tryptophan have demonstrated significant antimicrobial activity against a range of microorganisms. These findings suggest a potential for developing new antimicrobial agents based on the structural framework of c[L-Phe-D-pro-L-Phe-L-trp] (Hasanin & Moustafa, 2019).

Selective Sensing and Adsorption Applications

The unique structure of c[L-Phe-D-pro-L-Phe-L-trp] and its components has been utilized in developing selective sensors and adsorption materials. For example, electrochemical sensors for the detection of L-phenylalanine have been crafted using molecular imprinting techniques, leveraging the specificity of amino acid interactions. Such sensors demonstrate high selectivity and sensitivity, paving the way for applications in biomedical diagnostics and environmental monitoring (Ermiş et al., 2017).

Conformational Studies and Molecular Design

Conformational studies of c[L-Phe-D-pro-L-Phe-L-trp] and its analogs provide insights into the structure-activity relationships essential for designing more effective drugs. By analyzing the stereo-structures of protonated forms of homodipeptides containing L-phenylalanine and L-tryptophan, researchers can predict the stereo-structures of compounds in their solid state, aiding in the rational design of new therapeutic agents (Ivanov & Arnaudov, 2006).

Future Directions

The future directions for “c[L-Phe-D-pro-L-Phe-L-trp]” involve further investigation in the development of safer opioid analgesics . Two isomers, cyclo [ d -Phe- d -Pro- d -Phe-Trp] ( 3) and cyclo [Phe- d -Pro- d -Phe- d -Trp] ( 5 ), did not elicit either preference or aversion in a conditioned place preference assay . These stereoisomers represent new lead compounds for further investigation .

properties

IUPAC Name

(3S,6S,9S,12R)-3,9-dibenzyl-6-(1H-indol-3-ylmethyl)-1,4,7,10-tetrazabicyclo[10.3.0]pentadecane-2,5,8,11-tetrone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C34H35N5O4/c40-31-27(18-22-10-3-1-4-11-22)37-33(42)30-16-9-17-39(30)34(43)29(19-23-12-5-2-6-13-23)38-32(41)28(36-31)20-24-21-35-26-15-8-7-14-25(24)26/h1-8,10-15,21,27-30,35H,9,16-20H2,(H,36,40)(H,37,42)(H,38,41)/t27-,28-,29-,30+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GIZJWWQFOGQPRY-GCXHJFECSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N2C1)CC3=CC=CC=C3)CC4=CNC5=CC=CC=C54)CC6=CC=CC=C6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@@H]2C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N2C1)CC3=CC=CC=C3)CC4=CNC5=CC=CC=C54)CC6=CC=CC=C6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C34H35N5O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

577.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

c[L-Phe-D-pro-L-Phe-L-trp]

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
c[L-Phe-D-pro-L-Phe-L-trp]
Reactant of Route 2
c[L-Phe-D-pro-L-Phe-L-trp]
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c[L-Phe-D-pro-L-Phe-L-trp]
Reactant of Route 4
c[L-Phe-D-pro-L-Phe-L-trp]
Reactant of Route 5
c[L-Phe-D-pro-L-Phe-L-trp]
Reactant of Route 6
c[L-Phe-D-pro-L-Phe-L-trp]

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